molecular formula C50H98O4 B12656884 Didocosyl adipate CAS No. 65540-77-4

Didocosyl adipate

Cat. No.: B12656884
CAS No.: 65540-77-4
M. Wt: 763.3 g/mol
InChI Key: YTOONCDLEBNDON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Didocosyl adipate is an organic compound with the molecular formula C50H98O4. It is an ester derived from the reaction between adipic acid and docosanol. This compound is known for its use as a plasticizer, which helps to increase the flexibility and durability of plastic materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

Didocosyl adipate is synthesized through the esterification of adipic acid with docosanol. The reaction typically involves heating adipic acid and docosanol in the presence of a catalyst, such as sulfuric acid or a solid superacid resin. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through distillation and washing to remove any unreacted starting materials and by-products .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction is conducted in large reactors equipped with stirring mechanisms and temperature control. The use of solid superacid resins as catalysts is preferred due to their high esterification rates, good selectivity, and ease of separation from the product .

Chemical Reactions Analysis

Types of Reactions

Didocosyl adipate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids and other oxidation products.

    Reduction: Reduction reactions can convert this compound back to its alcohol and acid components.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Acidic or basic conditions can facilitate substitution reactions.

Major Products Formed

Scientific Research Applications

Didocosyl adipate has a wide range of applications in scientific research:

    Chemistry: Used as a plasticizer in the production of flexible plastics and polymers.

    Biology: Studied for its potential use in drug delivery systems due to its biocompatibility.

    Medicine: Investigated for its role in enhancing the properties of medical devices and materials.

    Industry: Utilized in the manufacture of lubricants, adhesives, and coatings

Mechanism of Action

The primary mechanism of action of didocosyl adipate is its ability to act as a plasticizer. It interacts with polymer chains, reducing intermolecular forces and increasing flexibility. This results in improved mechanical properties and durability of the plastic materials. The compound’s molecular structure allows it to integrate seamlessly into polymer matrices, enhancing their performance .

Comparison with Similar Compounds

Similar Compounds

    Dioctyl adipate: Another ester of adipic acid, commonly used as a plasticizer.

    Diisodecyl adipate: Known for its low-temperature performance and used in similar applications.

    Dioctyl sebacate: Used as a plasticizer with excellent low-temperature properties.

Uniqueness

Didocosyl adipate stands out due to its longer carbon chain, which provides superior flexibility and durability compared to shorter-chain esters like dioctyl adipate. This makes it particularly useful in applications requiring high-performance plasticizers .

Properties

CAS No.

65540-77-4

Molecular Formula

C50H98O4

Molecular Weight

763.3 g/mol

IUPAC Name

didocosyl hexanedioate

InChI

InChI=1S/C50H98O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-43-47-53-49(51)45-41-42-46-50(52)54-48-44-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-48H2,1-2H3

InChI Key

YTOONCDLEBNDON-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCOC(=O)CCCCC(=O)OCCCCCCCCCCCCCCCCCCCCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.